REACTION_CXSMILES
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[CH3:1][Si:2]([CH3:5])([CH3:4])Cl.Cl.[F:7][C:8]1[C:13]([OH:14])=[C:12]([F:15])[C:11]([F:16])=[C:10]([F:17])[C:9]=1[F:18]>>[CH3:1][Si:2]([CH3:5])([CH3:4])[O:14][C:13]1[C:12]([F:15])=[C:11]([F:16])[C:10]([F:17])=[C:9]([F:18])[C:8]=1[F:7]
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Name
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Quantity
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2.5 mol
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Type
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reactant
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Smiles
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C[Si](Cl)(C)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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370 g
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Type
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reactant
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Smiles
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FC1=C(C(=C(C(=C1O)F)F)F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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then rose to about 124° C
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Type
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WAIT
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Details
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rose to about 160° C. in 90 minutes
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Duration
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90 min
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Type
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DISTILLATION
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Details
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Then a distillation
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Type
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CUSTOM
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Details
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was performed at about 300 mbar and 118° C
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Reaction Time |
30 min |
Name
|
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Type
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|
Smiles
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C[Si](OC1=C(C(=C(C(=C1F)F)F)F)F)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |